4-Amino-1-N-(3,4-dimethoxyphenyl)benzene-1,3-disulfonamide
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Overview
Description
4-Amino-1-N-(3,4-dimethoxyphenyl)benzene-1,3-disulfonamide is a chemical compound with the molecular formula C14H16N2O6S2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, and two sulfonamide groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-N-(3,4-dimethoxyphenyl)benzene-1,3-disulfonamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 1,3-dimethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting compound is subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce sulfonamide groups.
Coupling: Finally, the amino group is coupled with 3,4-dimethoxyaniline under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-N-(3,4-dimethoxyphenyl)benzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
4-Amino-1-N-(3,4-dimethoxyphenyl)benzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-N-(3,4-dimethoxyphenyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide
- 4-Amino-1-N-(3,4-dimethoxyphenyl)benzene-1,3-disulfonic acid
- 4-Amino-1-N-(3,4-dimethoxyphenyl)benzene-1,3-disulfonyl chloride
Uniqueness
4-Amino-1-N-(3,4-dimethoxyphenyl)benzene-1,3-disulfonamide is unique due to the presence of both amino and sulfonamide groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.
Properties
IUPAC Name |
4-amino-1-N-(3,4-dimethoxyphenyl)benzene-1,3-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6S2/c1-22-12-6-3-9(7-13(12)23-2)17-25(20,21)10-4-5-11(15)14(8-10)24(16,18)19/h3-8,17H,15H2,1-2H3,(H2,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOWWLVFXBHXJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)S(=O)(=O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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